1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8a-Hexadecafluoro-8,8-bis(trifluoromethyl)decahydronaphthalene
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Overview
Description
1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8a-Hexadecafluoro-8,8-bis(trifluoromethyl)decahydronaphthalene is a highly fluorinated organic compound. Its unique structure, characterized by multiple fluorine atoms, imparts distinct chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8a-Hexadecafluoro-8,8-bis(trifluoromethyl)decahydronaphthalene typically involves multiple steps, starting from simpler fluorinated precursors. The reaction conditions often require the use of specialized fluorinating agents and controlled environments to ensure the incorporation of fluorine atoms at specific positions on the naphthalene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced technologies to achieve high yields and purity. The methods are designed to be efficient and cost-effective, considering the high demand for fluorinated compounds in various sectors.
Chemical Reactions Analysis
Types of Reactions: 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8a-Hexadecafluoro-8,8-bis(trifluoromethyl)decahydronaphthalene can undergo several types of chemical reactions, including:
Substitution Reactions: Where one or more fluorine atoms can be replaced by other functional groups.
Reduction Reactions: Involving the addition of hydrogen atoms to reduce the compound.
Oxidation Reactions: Where the compound is oxidized to form new products.
Common Reagents and Conditions: Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while reduction and oxidation reactions can lead to various hydrogenated or oxidized forms of the compound.
Scientific Research Applications
1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8a-Hexadecafluoro-8,8-bis(trifluoromethyl)decahydronaphthalene has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of high-performance materials, coatings, and lubricants due to its unique properties.
Mechanism of Action
The mechanism by which 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8a-Hexadecafluoro-8,8-bis(trifluoromethyl)decahydronaphthalene exerts its effects involves interactions with specific molecular targets and pathways. The high fluorine content can influence the compound’s reactivity and interactions with other molecules, potentially affecting various biochemical and physiological processes.
Comparison with Similar Compounds
Perfluorodecalin: Another highly fluorinated compound with similar structural features.
Perfluoronaphthalene: Shares the naphthalene core but with different fluorination patterns.
Perfluoromethylcyclohexane: A fluorinated cyclohexane derivative with comparable properties.
Uniqueness: 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8a-Hexadecafluoro-8,8-bis(trifluoromethyl)decahydronaphthalene stands out due to its specific arrangement of fluorine atoms and the presence of trifluoromethyl groups, which impart unique chemical and physical properties not found in other similar compounds.
Properties
Molecular Formula |
C12F22 |
---|---|
Molecular Weight |
562.09 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8a-hexadecafluoro-8,8-bis(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12F22/c13-2-1(11(29,30)31,12(32,33)34)4(15,16)8(23,24)6(19,20)3(2,14)7(21,22)10(27,28)9(25,26)5(2,17)18 |
InChI Key |
PGVLJTPBGVZPPG-UHFFFAOYSA-N |
Canonical SMILES |
C12(C(C(C(C(C1(C(F)(F)F)C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F |
Origin of Product |
United States |
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